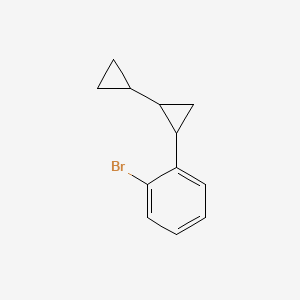

2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)

説明

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Bromophenyl)-1,1’-bi(cyclopropyl)” would depend on its functional groups and the conditions under which the reactions are carried out. For related compounds, reactions such as protodeboronation have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as molecular weight, solubility, melting point, boiling point, and stability. For the related compound “2-(2-bromophenyl)cyclopropylmethanamine hydrochloride”, the molecular weight is reported to be 338.67 .科学的研究の応用

Chemical Synthesis and Reactions

New bi(cyclopropylidenes) were prepared through a reaction involving halogenolithio exchange and treatment with CuCl2 at low temperature, highlighting a novel method of chemical synthesis involving cyclopropane derivatives (Borer & Neuenschwander, 1997). Additionally, cyclopropyl sulfides with a benzylidene moiety were transformed into diquinanes via a single-electron oxidant treatment, demonstrating the versatility of cyclopropyl compounds in creating complex chemical structures (Takemoto et al., 1995).

Catalysis and Ligand Development

1,1-Dibromo-2,3-bis(chloromethyl)cyclopropane, upon reaction with methyllithium, leads to the formation of 1-bromo-2-chloromethylbicyclo[1.1.0]butane, showcasing the potential of cyclopropane derivatives in catalytic reactions and ligand formation (Wiberg & McClusky, 1987). A study involving the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol in aqueous solution also reflects the significance of cyclopropyl groups in understanding the mechanisms of chemical reactions (Bietti et al., 2006).

Synthesis and Transformation of Compounds

The preparation of tropos and atropos biaryl diphosphines through a regioselective double Diels−Alder cycloaddition−elimination sequence, employing cyclopropyl groups, underlines their utility in the synthesis of complex organic ligands (Doherty et al., 2009). Furthermore, cyclopropylcarbonylation of 3,4: 3′,4′-Bis(ethylenedioxy)biphenyl, leading to the formation of arylcyclopropylcarbinols, demonstrates the role of cyclopropyl fragments in the transformation of organic compounds (Mochalov et al., 2012).

Medicinal Chemistry and Drug Design

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were investigated as inhibitors of the carbonic anhydrase enzyme, revealing the potential of cyclopropyl compounds in medicinal chemistry and drug design (Boztaş et al., 2015). The synthesis of biphenyl ester derivatives as tyrosinase inhibitors further exemplifies the application of cyclopropyl compounds in developing pharmaceutical agents (Kwong et al., 2017).

Safety and Hazards

作用機序

Mode of Action

It’s known that bromophenyl compounds can participate in various chemical reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling reaction .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific biological targets. For instance, if it targets enzymes, it could alter the metabolic pathways regulated by these enzymes. In the context of Suzuki–Miyaura coupling, the compound could be involved in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of “2-(2-Bromophenyl)-1,1’-bi(cyclopropyl)” are largely unknown due to the lack of specific information about its biological targets and mode of action. Based on its potential involvement in suzuki–miyaura coupling, it could play a role in the synthesis of various organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “2-(2-Bromophenyl)-1,1’-bi(cyclopropyl)”. Factors such as temperature, pH, and the presence of other chemical substances can affect the compound’s stability and its interactions with biological targets. For instance, the rate of Suzuki–Miyaura coupling can be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

特性

IUPAC Name |

1-bromo-2-(2-cyclopropylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br/c13-12-4-2-1-3-9(12)11-7-10(11)8-5-6-8/h1-4,8,10-11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEKQFAEQBOBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-1,1'-bi(cyclopropyl) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)

![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)

![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)

![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)